2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
The compound “2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a thieno ring, which is a five-membered ring with one sulfur atom . The compound also has amide and nitrile (cyano) functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and thieno rings, followed by the introduction of the amide and nitrile groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thieno rings would give the molecule a certain degree of rigidity. The amide and nitrile groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable. The amide group can participate in condensation and substitution reactions . The nitrile group can also undergo various reactions, including hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyridine and thieno rings, as well as the amide and nitrile groups, would contribute to these properties .Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of cyanoacetamide , which is known to have diverse biological activities and is considered one of the most important precursors for heterocyclic synthesis . .
Mode of Action
Cyanoacetamide derivatives, from which this compound is derived, are known to participate in a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds . These reactions can lead to the formation of a variety of heterocyclic compounds .
Biochemical Pathways
Given that cyanoacetamide derivatives are extensively used as reactants to form a variety of heterocyclic compounds , it can be inferred that this compound may also interact with various biochemical pathways
Result of Action
Many derivatives of cyanoacetamide, from which this compound is derived, have been reported to have diverse biological activities . Therefore, it can be inferred that this compound may also have significant biological effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.ClH/c1-11(2)23-8-7-14-15(10-23)26-19(16(14)17(21)24)22-18(25)13-5-3-12(9-20)4-6-13;/h3-6,11H,7-8,10H2,1-2H3,(H2,21,24)(H,22,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOYJJKJSAGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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